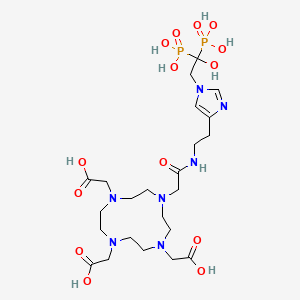

DOTA Zoledronate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DOTA Zoledronate, also known as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-conjugated zoledronic acid, is a novel compound that combines the properties of zoledronic acid and DOTA. Zoledronic acid is a nitrogen-containing bisphosphonate used primarily to treat bone diseases, while DOTA is a chelator that forms stable complexes with various radiometals. The combination of these two components makes this compound a promising candidate for the diagnosis and therapy of bone metastasis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DOTA Zoledronate involves the chelation of generator-produced gallium-68 chloride with DOTA-zoledronate in an acetate buffer at elevated temperatures. This is followed by cartridge purification . The radiolabelling process and purification methods have been optimized to enhance the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound requires stringent quality control measures to ensure the consistency and safety of the final product. The process involves automated radiolabelling procedures, the use of coated glass reactors, and a combination of reliable radio thin-layer chromatography (TLC) and high-pressure liquid chromatography (HPLC) methods for identification and purification .

Analyse Chemischer Reaktionen

Types of Reactions

DOTA Zoledronate undergoes various chemical reactions, including chelation, radiolabelling, and purification. The primary reaction involves the chelation of gallium-68 chloride with DOTA-zoledronate .

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include gallium-68 chloride, acetate buffer, and DOTA-zoledronate. The reaction conditions typically involve elevated temperatures and cartridge purification .

Major Products Formed

The major product formed from the synthesis of this compound is the radiolabelled compound, which is used for imaging and therapeutic purposes .

Wissenschaftliche Forschungsanwendungen

DOTA Zoledronate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Diagnosis and Therapy of Bone Metastasis: this compound is used for the diagnosis and palliative therapy of bone metastasis. .

Radiopharmaceuticals: The compound is used in the development of radiopharmaceuticals for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging.

Wirkmechanismus

DOTA Zoledronate exerts its effects through the inhibition of osteoclast-mediated bone resorption. Zoledronic acid, the active component, binds to hydroxyapatite in bone and inhibits the activity of osteoclasts, thereby reducing bone resorption and turnover . The DOTA component allows for the chelation of radiometals, enabling the compound to be used for imaging and therapeutic purposes .

Vergleich Mit ähnlichen Verbindungen

DOTA Zoledronate is unique in its combination of zoledronic acid and DOTA, which allows for both therapeutic and diagnostic applications. Similar compounds include:

DOTA-Pamidronate: Another bisphosphonate conjugated with DOTA, used for similar imaging and therapeutic purposes.

BPAMD: A bisphosphonate combined with a chelator, used for nuclear medicine techniques.

DOTA-α-H-bisphosphonate: A known DOTA conjugate with similar structure and applications.

This compound stands out due to its high accumulation in bone, fast renal clearance, and promising pharmacokinetics, making it an effective agent for targeting bone metastases .

Eigenschaften

Molekularformel |

C23H41N7O14P2 |

|---|---|

Molekulargewicht |

701.6 g/mol |

IUPAC-Name |

2-[4,7-bis(carboxymethyl)-10-[2-[2-[1-(2-hydroxy-2,2-diphosphonoethyl)imidazol-4-yl]ethylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C23H41N7O14P2/c31-19(24-2-1-18-11-30(17-25-18)16-23(38,45(39,40)41)46(42,43)44)12-26-3-5-27(13-20(32)33)7-9-29(15-22(36)37)10-8-28(6-4-26)14-21(34)35/h11,17,38H,1-10,12-16H2,(H,24,31)(H,32,33)(H,34,35)(H,36,37)(H2,39,40,41)(H2,42,43,44) |

InChI-Schlüssel |

BRTYHOUKEJCOEE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN(CCN(CCN1CC(=O)NCCC2=CN(C=N2)CC(O)(P(=O)(O)O)P(=O)(O)O)CC(=O)O)CC(=O)O)CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12413266.png)